5-Chloro-2-fluoro-3-methoxybenzenethiol

Description

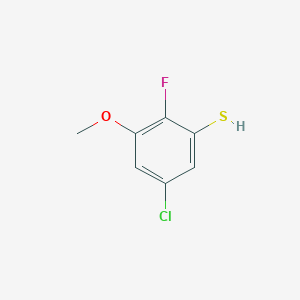

5-Chloro-2-fluoro-3-methoxybenzenethiol is a substituted benzenethiol derivative featuring a thiol (-SH) group at position 1, with chlorine (Cl) at position 5, fluorine (F) at position 2, and a methoxy (-OMe) group at position 3 on the benzene ring (Figure 1). Its molecular formula is C₇H₅ClFOS, with a calculated molecular weight of 192.64 g/mol. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of Cl and F, the electron-donating methoxy group, and the nucleophilic thiol functionality.

Properties

Molecular Formula |

C7H6ClFOS |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

5-chloro-2-fluoro-3-methoxybenzenethiol |

InChI |

InChI=1S/C7H6ClFOS/c1-10-5-2-4(8)3-6(11)7(5)9/h2-3,11H,1H3 |

InChI Key |

VSWNEWFQJYKMDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)S)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Functional Group Diversity :

- The thiol group in the target compound contrasts sharply with the acyl chloride (highly reactive electrophile, ), benzothiazole (heterocyclic aromatic system, ), benzyl alcohol (polar hydroxyl group, ), and amide (hydrogen-bonding capability, ). Thiols are nucleophilic and prone to oxidation (e.g., forming disulfides), whereas acyl chlorides participate in Friedel-Crafts or nucleophilic acyl substitutions.

Substituent Positioning and Electronic Effects :

- The meta- and para-substituted fluorine and methoxy groups in analogs (e.g., ) modulate electronic effects. For example, the electron-withdrawing F in the benzyloxy group of enhances the electrophilicity of the acyl chloride, while the methoxy group in and donates electrons via resonance, stabilizing adjacent substituents.

Molecular Weight and Complexity :

- The target compound has a significantly lower molecular weight (~192 g/mol) compared to the analogs (266–299 g/mol), which feature extended aromatic systems (e.g., benzothiazole in ) or bulky substituents (e.g., benzyloxy in ). This difference may influence solubility and diffusion rates in biological systems.

Thiol vs. Acyl Chloride ()

- Thiol (-SH) : Participates in metal coordination (e.g., with mercury or gold) and radical reactions. Its acidity (pKa ~6–10) allows deprotonation under mild conditions.

- Acyl Chloride (-COCl) : Reacts vigorously with nucleophiles (e.g., amines, alcohols) to form amides or esters. Used in synthesizing polymers or pharmaceuticals.

Thiol vs. Benzothiazole ()

- Benzothiazole : A rigid heterocycle with applications in fluorescent dyes and antiviral agents. The sulfur atom in benzothiazole contributes to π-electron delocalization, unlike the thiol’s lone pair, which enhances nucleophilicity.

Thiol vs. Benzyl Alcohol ()

Thiol vs. Amide ()

- Amide (-CONH-) : Stabilizes adjacent substituents via resonance and hydrogen bonding. Amides are common in drug design (e.g., protease inhibitors), whereas thiols are used in cysteine protease targeting or as reducing agents.

Substituent Effects on Bioactivity

- Chlorine : Enhances lipophilicity and metabolic stability in all compounds.

- Fluorine : Reduces basicity and improves bioavailability (common in drug candidates, ).

- Methoxy : Electron-donating effects may counteract the electron-withdrawing Cl/F in the target compound, balancing electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.